1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine
Overview
Description
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is a bioactive lipid belonging to the class of phospholipids. It is characterized by an ether-linked octadecyl chain at the sn-1 position and a butyryl group at the sn-2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with octadecyl and butyryl groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct attachment of the functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing advanced techniques to ensure high purity and yield. The process is often carried out under controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In substitution reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used in the study of lipid chemistry and the development of lipid-based materials.
Biology: The compound is utilized in cell membrane studies and the investigation of lipid-protein interactions.
Medicine: It has potential therapeutic applications, including drug delivery systems and the treatment of inflammatory conditions.
Industry: The compound is used in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine involves its interaction with specific molecular targets and pathways. It binds to lipid receptors on cell membranes, influencing various cellular processes. The compound’s effects are mediated through the activation of signaling pathways that regulate inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine:
1-octadecyl-2-[(11Z,14Z)-eicosadienoyl]-sn-glycero-3-phosphocholine: Another related compound with distinct alkyl and acyl groups.
Uniqueness: 1-Octadecyl-2-butyryl-sn-glycero-3-phosphocholine is unique due to its specific ether-linked octadecyl chain and butyryl group, which confer distinct biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
[(2R)-2-butanoyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-35-27-29(38-30(32)23-7-2)28-37-39(33,34)36-26-24-31(3,4)5/h29H,6-28H2,1-5H3/t29-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFMRKQKVQGECX-GDLZYMKVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.